![molecular formula C11H10FN B11915454 5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of tetrahydrocyclopenta[b]indole.
Preparation Methods
The synthesis of 5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This process is efficient and high-yielding, making it suitable for both laboratory and industrial production . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides, with microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation: It can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in drug design . The pathways involved often include modulation of enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other similar compounds such as:
1,2,3,4-Tetrahydrocyclopenta[b]indole: The non-fluorinated parent compound.
5-Fluoroindole: A simpler fluorinated indole derivative.
5-Fluoro-2,3-dihydro-1H-indole: Another fluorinated indole derivative with a different hydrogenation state
The uniqueness of this compound lies in its specific structural features and the presence of the fluorine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2 |
InChI Key |
PEZUOUJGKHFYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


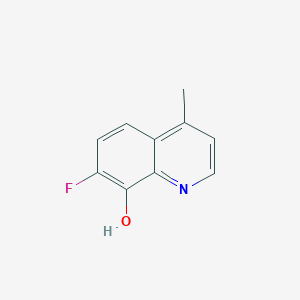
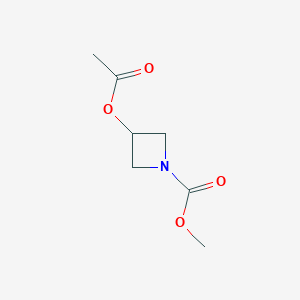
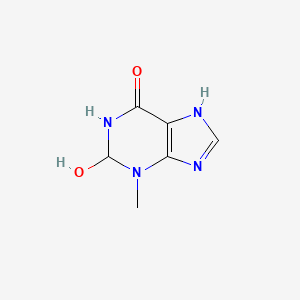
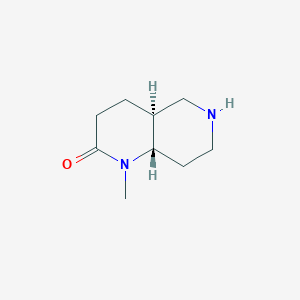


![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
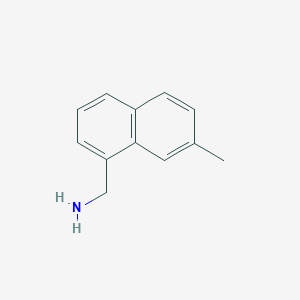
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)
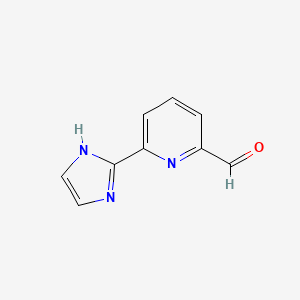
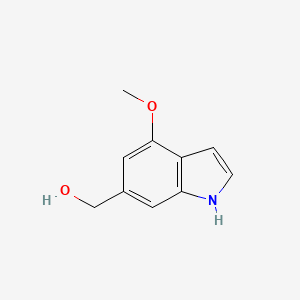

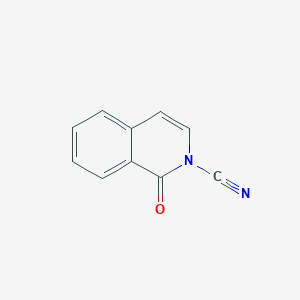
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
